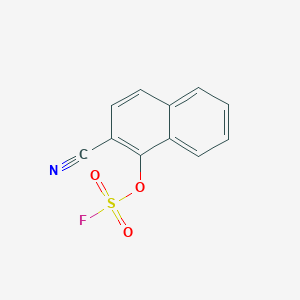
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the piperazine ring One common method includes the reaction of 2-hydroxyphenylamine with piperazine-1-carboxylic acid chloride under controlled conditions to form the intermediate piperazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Piperazine amine derivatives
Substitution: Alkylated or aminated piperazine derivatives
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating neurological disorders and inflammation.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is structurally similar to other compounds containing piperazine and pyrazole rings. Some similar compounds include:
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the pyrazole ring.
2-(1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.
4-(2-Hydroxyphenyl)piperazine: Lacks the pyrazole ring and the ethanone group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14-5-2-1-4-13(14)17-8-10-18(11-9-17)15(21)12-19-7-3-6-16-19/h1-7,20H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWIJWJBVGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2941264.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)

![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)


![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
